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Compound of Interest

Compound Name: 3-Bromo-4-isobutoxybenzoic acid

CAS No.: 881583-05-7

Cat. No.: B185380

Get Quote

Introduction
3-Bromo-4-isobutoxybenzoic acid is a substituted aromatic carboxylic acid with potential

applications in pharmaceutical and materials science research. As with any novel compound

intended for high-stakes applications, rigorous analytical characterization is paramount to

confirm its identity, purity, and stability. This document provides a comprehensive guide to the

analytical methodologies for the complete characterization of 3-Bromo-4-isobutoxybenzoic
acid, tailored for researchers, scientists, and drug development professionals. The protocols

herein are designed to be self-validating and are grounded in established analytical principles.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation

of its analytical characterization. These properties dictate the choice of solvents for sample

preparation, the design of chromatographic methods, and the interpretation of spectral data.
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Property Value Source/Justification

Molecular Formula C₁₁H₁₃BrO₂ PubChem CID 44828532[1]

Molecular Weight 257.12 g/mol PubChem CID 44828532[1]

IUPAC Name
3-bromo-4-(2-

methylpropoxy)benzoic acid
PubChem CID 44828532

CAS Number 1131615-07-0 Guidechem[2]

Melting Point Estimated: 150-170 °C

Based on related compounds

such as 3-Bromo-4-

methylbenzoic acid (200-202

°C) and 3-Bromo-4-

methoxybenzoic acid (210-212

°C). The isobutoxy group may

lead to a slightly lower melting

point compared to the smaller

substituents.

Boiling Point Not available

Expected to be high and likely

to decompose upon boiling at

atmospheric pressure.

Solubility

Sparingly soluble in water;

Soluble in methanol, ethanol,

acetone, and ethyl acetate.

The carboxylic acid group

provides some polarity and

potential for hydrogen bonding,

leading to slight aqueous

solubility. The bulky isobutoxy

group and the bromine atom

increase lipophilicity, ensuring

good solubility in common

organic solvents.

Appearance
White to off-white crystalline

solid.

Typical appearance for many

benzoic acid derivatives.
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Spectroscopic techniques provide unambiguous confirmation of the chemical structure of 3-
Bromo-4-isobutoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

For 3-Bromo-4-isobutoxybenzoic acid, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10-12 Singlet (broad) 1H -COOH

The acidic proton

of the carboxylic

acid is typically a

broad singlet in

this region.

~8.2 Doublet 1H Ar-H

Aromatic proton

ortho to the

carboxylic acid

group and meta

to the bromine.

Deshielded by

the electron-

withdrawing

carboxylic acid.

~7.9
Doublet of

doublets
1H Ar-H

Aromatic proton

meta to both the

carboxylic acid

and the

isobutoxy group.

~7.0 Doublet 1H Ar-H

Aromatic proton

ortho to the

isobutoxy group

and meta to the

carboxylic acid.

Shielded by the

electron-donating

isobutoxy group.
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~3.8 Doublet 2H -OCH₂-

Methylene

protons of the

isobutoxy group,

split by the

adjacent methine

proton.

~2.1 Multiplet 1H -CH(CH₃)₂

Methine proton

of the isobutoxy

group.

~1.0 Doublet 6H -CH(CH₃)₂

Methyl protons of

the isobutoxy

group, appearing

as a doublet due

to coupling with

the methine

proton.[3]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Assignment Rationale

~170 -COOH
Carbonyl carbon of the

carboxylic acid.

~158 Ar-C-O
Aromatic carbon attached to

the isobutoxy group.

~135 Ar-C-Br
Aromatic carbon attached to

the bromine atom.

~132 Ar-CH Aromatic methine carbon.

~125 Ar-C-COOH
Aromatic carbon attached to

the carboxylic acid group.

~115 Ar-CH Aromatic methine carbon.

~112 Ar-CH Aromatic methine carbon.

~75 -OCH₂-
Methylene carbon of the

isobutoxy group.

~28 -CH(CH₃)₂
Methine carbon of the

isobutoxy group.

~19 -CH(CH₃)₂
Methyl carbons of the

isobutoxy group.

Protocol for NMR Analysis:

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-4-isobutoxybenzoic acid in

approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[4]

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse

programs should be used.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

integration of the ¹H NMR signals.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, further confirming its identity.

Expected Mass Spectrum (Electron Ionization - EI):

Molecular Ion (M⁺): A prominent peak should be observed at m/z 256 and 258 in an

approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom

(due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5]

Key Fragments:

[M - C₄H₉]⁺: Loss of the isobutyl group (m/z 199/201).

[M - OC₄H₉]⁺: Loss of the isobutoxy group (m/z 183/185).

[M - COOH]⁺: Loss of the carboxylic acid group (m/z 211/213).

C₄H₉⁺: Isobutyl cation (m/z 57).

Protocol for GC-MS Analysis:

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile

organic solvent such as methanol or ethyl acetate.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with

an EI source.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.
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Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: 230 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorptions (KBr pellet or ATR):

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch of the carboxylic

acid.

~1700 Strong
C=O stretch of the carboxylic

acid.

~1600, ~1480 Medium
C=C stretches of the aromatic

ring.

~1250 Strong
C-O stretch of the ether

linkage.

~1050 Medium C-Br stretch.

Protocol for FTIR Analysis:

Sample Preparation:

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

into a thin pellet.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and compare them with known

functional group frequencies.

Chromatographic Analysis
Chromatographic methods are essential for determining the purity of 3-Bromo-4-
isobutoxybenzoic acid and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity assessment and quantification of non-volatile or

thermally labile compounds like benzoic acid derivatives.[6]

Protocol for HPLC Analysis:

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a

compatible solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

Instrumentation: A standard HPLC system with a UV detector.

HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a

gradient from 30% to 90% acetonitrile over 15 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 254 nm.
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Data Analysis:

Purity: Determine the area percentage of the main peak relative to the total area of all

peaks.

Quantification: Use an external standard calibration curve prepared with a certified

reference standard of 3-Bromo-4-isobutoxybenzoic acid.

Experimental Workflows
Workflow for Structural Elucidation

Sample Preparation

Spectroscopic Analysis
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Caption: Workflow for the structural elucidation of 3-Bromo-4-isobutoxybenzoic acid.

Workflow for Purity Determination
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Sample & Standard Preparation

Chromatographic Analysis

Data Processing & Quantification

Test Sample Solution

HPLC-UV Analysis

Reference Standard Solutions

Calculate % Purity

Quantify Concentration

Click to download full resolution via product page

Caption: Workflow for purity determination and quantification of 3-Bromo-4-isobutoxybenzoic
acid.

Conclusion
The analytical methods detailed in this application note provide a robust framework for the

comprehensive characterization of 3-Bromo-4-isobutoxybenzoic acid. By employing a

combination of spectroscopic and chromatographic techniques, researchers can confidently

verify the identity, purity, and concentration of this compound, ensuring the integrity of their

research and development activities. The provided protocols serve as a validated starting point

and can be further optimized based on specific laboratory instrumentation and requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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